1-(2-Fluorobenzoyl)pyrrolidin-2-one

Description

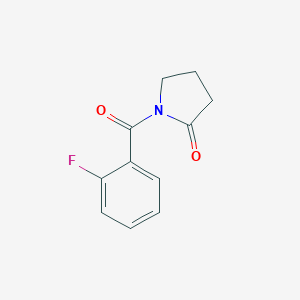

1-(2-Fluorobenzoyl)pyrrolidin-2-one is a fluorinated pyrrolidinone derivative characterized by a 2-fluorobenzoyl group attached to the nitrogen atom of the pyrrolidin-2-one scaffold. The electron-withdrawing fluorine atom at the ortho position of the benzoyl group may influence electronic properties, steric interactions, and binding affinity to biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C11H10FNO2 |

|---|---|

Molecular Weight |

207.2 g/mol |

IUPAC Name |

1-(2-fluorobenzoyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H10FNO2/c12-9-5-2-1-4-8(9)11(15)13-7-3-6-10(13)14/h1-2,4-5H,3,6-7H2 |

InChI Key |

DJKUNEIJCREBMA-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1)C(=O)C2=CC=CC=C2F |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Pyrrolidin-2-one derivatives vary significantly in biological activity based on substituents. Below is a comparative analysis of 1-(2-Fluorobenzoyl)pyrrolidin-2-one with analogous compounds:

Key Observations

Substituent Position and Activity: The ortho-fluorine in this compound may confer steric and electronic effects distinct from para-fluorinated analogs (e.g., 10b in ). For example, 10b’s 4-fluorobenzoyl group contributes to potent AChE inhibition, suggesting that fluorination position critically impacts enzyme binding . Di-fluorinated derivatives (e.g., S-73 in ) show enhanced α1-adrenolytic activity compared to mono-fluorinated analogs, indicating additive effects of halogens .

Therapeutic Potential: Anti-Alzheimer’s Activity: Fluorobenzoyl-piperidine-pyrrolidinone hybrids (e.g., 10b) outperform donepezil in AChE inhibition, suggesting that this compound could be optimized for CNS penetration . Cardiovascular Effects: Arylpiperazine-pyrrolidinones () demonstrate that fluorine substituents on the phenyl ring enhance α1-adrenoceptor affinity and hypotensive duration. The 2-fluorobenzoyl group in the target compound may similarly modulate adrenergic signaling .

Metabolic Stability :

- Fluorination generally reduces oxidative metabolism, as seen in 1-(pyridin-4-yl)pyrrolidin-2-one derivatives (), which retain antimalarial efficacy against resistant strains. This supports the hypothesis that this compound may exhibit favorable pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.